molecular formula C8H14IN3 B2635218 4-Iodo-1-isobutyl-3-methyl-1H-pyrazol-5-amine CAS No. 1303443-54-0

4-Iodo-1-isobutyl-3-methyl-1H-pyrazol-5-amine

Katalognummer B2635218
CAS-Nummer: 1303443-54-0
Molekulargewicht: 279.125
InChI-Schlüssel: KNUZJSIWCGOTJX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Iodo-1-isobutyl-3-methyl-1H-pyrazol-5-amine, also known as IPI-549, is a small molecule inhibitor that targets phosphoinositide-3-kinase (PI3K)-gamma. It is a promising drug candidate for the treatment of cancer and other diseases that involve immune suppression.

Wirkmechanismus

4-Iodo-1-isobutyl-3-methyl-1H-pyrazol-5-amine selectively inhibits PI3K-gamma, which is primarily expressed in immune cells such as macrophages, neutrophils, and T cells. PI3K-gamma plays a crucial role in immune cell activation and migration, and its inhibition by 4-Iodo-1-isobutyl-3-methyl-1H-pyrazol-5-amine can enhance the anti-tumor immune response. In addition, PI3K-gamma inhibition can also reduce the suppressive activity of immune cells, such as myeloid-derived suppressor cells (MDSCs) and regulatory T cells (Tregs), which can promote tumor growth.
Biochemical and Physiological Effects:
4-Iodo-1-isobutyl-3-methyl-1H-pyrazol-5-amine has been shown to have potent and selective inhibitory activity against PI3K-gamma in vitro and in vivo. In preclinical studies, 4-Iodo-1-isobutyl-3-methyl-1H-pyrazol-5-amine has been shown to enhance the anti-tumor immune response and reduce tumor growth in various cancer models. In addition, 4-Iodo-1-isobutyl-3-methyl-1H-pyrazol-5-amine has been shown to reduce the number of MDSCs and Tregs in the tumor microenvironment, which can promote tumor growth and immune suppression.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 4-Iodo-1-isobutyl-3-methyl-1H-pyrazol-5-amine is its selectivity for PI3K-gamma, which reduces the risk of off-target effects. In addition, 4-Iodo-1-isobutyl-3-methyl-1H-pyrazol-5-amine has been shown to enhance the anti-tumor immune response in various cancer models, which makes it a promising drug candidate for cancer immunotherapy. One limitation of 4-Iodo-1-isobutyl-3-methyl-1H-pyrazol-5-amine is its potential toxicity, which can limit its clinical use. Further studies are needed to evaluate the safety and efficacy of 4-Iodo-1-isobutyl-3-methyl-1H-pyrazol-5-amine in humans.

Zukünftige Richtungen

There are several future directions for the development and application of 4-Iodo-1-isobutyl-3-methyl-1H-pyrazol-5-amine. First, clinical trials are currently underway to evaluate the safety and efficacy of 4-Iodo-1-isobutyl-3-methyl-1H-pyrazol-5-amine in combination with checkpoint inhibitors in patients with advanced solid tumors. Second, further studies are needed to evaluate the potential use of 4-Iodo-1-isobutyl-3-methyl-1H-pyrazol-5-amine in combination with other immunotherapeutic agents, such as CAR T cells and bispecific antibodies. Third, the role of PI3K-gamma inhibition in other diseases that involve immune suppression, such as autoimmune diseases and chronic infections, should be investigated. Fourth, the development of more potent and selective PI3K-gamma inhibitors can further enhance the anti-tumor immune response and reduce the risk of toxicity.

Synthesemethoden

The synthesis of 4-Iodo-1-isobutyl-3-methyl-1H-pyrazol-5-amine involves a series of chemical reactions that result in the formation of the final product. The starting material for the synthesis is 4-iodopyrazole, which is reacted with isobutylamine and methyl isobutyrate to form the intermediate product. The intermediate product is then reacted with hydroxylamine hydrochloride to form the final product, 4-Iodo-1-isobutyl-3-methyl-1H-pyrazol-5-amine.

Wissenschaftliche Forschungsanwendungen

4-Iodo-1-isobutyl-3-methyl-1H-pyrazol-5-amine has been extensively studied for its potential use in cancer immunotherapy. PI3K-gamma is a key regulator of immune cell function, and its inhibition by 4-Iodo-1-isobutyl-3-methyl-1H-pyrazol-5-amine can enhance the anti-tumor immune response. Preclinical studies have shown that 4-Iodo-1-isobutyl-3-methyl-1H-pyrazol-5-amine can enhance the efficacy of checkpoint inhibitors, such as anti-PD-1 and anti-CTLA-4 antibodies, in various cancer models. Clinical trials are currently underway to evaluate the safety and efficacy of 4-Iodo-1-isobutyl-3-methyl-1H-pyrazol-5-amine in combination with checkpoint inhibitors in patients with advanced solid tumors.

Eigenschaften

IUPAC Name

4-iodo-5-methyl-2-(2-methylpropyl)pyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14IN3/c1-5(2)4-12-8(10)7(9)6(3)11-12/h5H,4,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNUZJSIWCGOTJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1I)N)CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14IN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Iodo-1-isobutyl-3-methyl-1H-pyrazol-5-amine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.